molecular formula C16H16ClNO3 B2655864 N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide CAS No. 866157-82-6

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide

Cat. No.: B2655864
CAS No.: 866157-82-6
M. Wt: 305.76
InChI Key: ZDQXCDAGWOMZPJ-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide is a synthetic organic compound with a complex structure It belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide typically involves multi-step organic reactions. One common method includes the chlorination of 1,4-naphthoquinone followed by the introduction of an isopropylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylglycine
  • N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(4-fluorobenzyl)acetamide

Uniqueness

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-isopropylpropanamide stands out due to its specific structural features, such as the isopropylpropanamide group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-4-12(19)18(9(2)3)14-13(17)15(20)10-7-5-6-8-11(10)16(14)21/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQXCDAGWOMZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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